Synthesis and characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Synthesis and characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 4-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine nitrogen imparts unique physicochemical properties, enhancing solubility and metabolic stability, and providing a crucial hydrogen bond acceptor site.[1][2] This guide provides a comprehensive overview of a plausible synthetic route to 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate for chemical library development. Furthermore, it details the essential characterization techniques required to verify the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The Significance of the 4-Azaindole Scaffold
The 4-azaindole core is a cornerstone in the design of targeted therapeutics, demonstrating remarkable versatility across a spectrum of biological targets. Its derivatives have been successfully developed as potent inhibitors of key enzymes and ion channels implicated in various pathologies.
-
Oncology: The scaffold is instrumental in designing inhibitors of receptor tyrosine kinases like c-Met, which is often dysregulated in various cancers.[3]
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Inflammatory Diseases: 4-Azaindole-based compounds have been synthesized as inhibitors of critical inflammatory kinases, including p38 MAP kinase, which regulates the production of pro-inflammatory cytokines.[1]
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Neurological Disorders: Recent research has highlighted the potential of 4-azaindole derivatives as selective inhibitors of voltage-gated sodium channels, such as Nav1.2, offering a promising avenue for novel antiepileptic drugs with potentially lower neurotoxicity.[4][5]
The subject of this guide, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, is a strategically designed intermediate. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N1-methylation of the pyrrole ring can block a potential metabolic site and fine-tune the compound's electronic and solubility properties, making it an ideal precursor for generating extensive libraries for Structure-Activity Relationship (SAR) studies.[1][6][7]
Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
While numerous methods exist for constructing the azaindole core, a robust and adaptable strategy often involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The following multi-step synthesis is a logical and field-proven approach derived from established heterocyclic chemistry principles, such as the Batcho-Leimgruber indole synthesis.[5]
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2,4-dichloro-3-nitropyridin-5-yl)-N,N-dimethylmethanamine (Enamine Intermediate)
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To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which can be used in the next step without further purification.
Causality: This reaction, a variation of the first step in the Batcho-Leimgruber synthesis, forms a vinylogous amine. The electron-withdrawing nitro group activates the adjacent methyl group (in the analogous starting material) for condensation with DMF-DMA. Here, we adapt the principle for a functionalized pyridine. The use of a base like pyrrolidine catalyzes the formation of the enamine.[6][7]
Step 2: Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
-
Suspend the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol (1:1 v/v).
-
Add iron powder (5.0 eq) portion-wise, controlling the exothermic reaction by external cooling if necessary.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality: The iron in acetic acid acts as a reducing agent, converting the nitro group to an amine. The newly formed amine spontaneously cyclizes onto the enamine double bond, followed by the elimination of dimethylamine, to form the pyrrole ring.[7]
Step 3: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
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Dissolve 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in ethanol containing triethylamine (Et₃N, 2.0 eq).
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Add 10% Palladium on carbon (Pd/C, 10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Filter the catalyst over Celite, wash with methanol, and concentrate the filtrate in vacuo.
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Purify the residue by column chromatography to isolate 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Causality: Catalytic hydrogenation is a standard method for dehalogenation. The chlorine atom at the 6-position is generally more susceptible to hydrogenolysis than the one at the 4-position in this scaffold, allowing for selective removal. Triethylamine is added to neutralize the HCl generated during the reaction.
Step 4: Synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
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To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
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Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
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Allow the reaction to proceed at room temperature for 2-4 hours.
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Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final compound, 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form a sodium salt. This resulting anion is a potent nucleophile that readily attacks the electrophilic methyl iodide in an SN2 reaction to form the N-methylated product.
Characterization and Data
Thorough analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized molecule.
Caption: Workflow for the analytical characterization of the final product.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the analysis of similar structures found in the literature.[6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.80 | s | 1H | H-6 |
| ~ 7.50 | d | 1H | H-2 |
| ~ 7.20 | s | 1H | H-5 |
| ~ 6.70 | d | 1H | H-3 |
| ~ 3.85 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 148.5 | C-4 |
| ~ 143.0 | C-7a |
| ~ 141.0 | C-6 |
| ~ 128.0 | C-2 |
| ~ 125.0 | C-3a |
| ~ 115.0 | C-5 |
| ~ 101.5 | C-3 |
| ~ 33.0 | N-CH₃ |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Result |
|---|---|
| HRMS (ESI+) | Calculated for [M+H]⁺ (C₈H₈ClN₂⁺): 167.0371. Found: To be determined. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ and [M+H+2]⁺ in ~3:1 ratio) is expected. |
| IR (ATR, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1610, 1580 (C=C/C=N ring stretch), ~800-750 (C-Cl stretch).[9] |
Applications in Drug Discovery
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is not an end product but a high-value starting material for creating diverse chemical entities. The 4-chloro position is primed for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, Buchwald-Hartwig amination to add substituted amines, and Sonogashira coupling to install alkynes.[7][10] These reactions enable a systematic exploration of the chemical space around the 4-azaindole core. This approach is fundamental to modern lead optimization, allowing for the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The continued exploration of derivatives from this and related scaffolds promises to yield novel clinical candidates for a wide range of human diseases.[11]
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